2-((2-(Piperazin-1-yl)ethyl)sulfonyl)benzo[d]thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-(Piperazin-1-yl)ethyl)sulfonyl)benzo[d]thiazole is a chemical compound with the molecular formula C13H17N3O2S2 and a molecular weight of 311.4 g/mol . This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(Piperazin-1-yl)ethyl)sulfonyl)benzo[d]thiazole typically involves the reaction of piperazine with a benzothiazole derivative. One common method includes the use of piperazine and 2-chloroethyl sulfone as starting materials. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by crystallization from an appropriate solvent .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2-((2-(Piperazin-1-yl)ethyl)sulfonyl)benzo[d]thiazole can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzothiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group would yield sulfone derivatives, while substitution reactions on the benzothiazole ring can yield a variety of substituted benzothiazoles .
Wissenschaftliche Forschungsanwendungen
2-((2-(Piperazin-1-yl)ethyl)sulfonyl)benzo[d]thiazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-((2-(Piperazin-1-yl)ethyl)sulfonyl)benzo[d]thiazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit quorum sensing in bacteria, which is a key pathway for bacterial communication and virulence. This inhibition can prevent the formation of biofilms and reduce bacterial pathogenicity . Additionally, the compound may interact with enzymes and receptors involved in various biological processes, contributing to its antimicrobial and antiviral activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo[d]imidazo[2,1-b]thiazole: Known for its antimycobacterial activity.
Benzo[d]thiazole-2-thiol: Investigated for its quorum sensing inhibition properties.
2-((2-(Piperazin-1-yl)ethyl)sulfonyl)benzo[d]oxazole: Similar structure but with an oxygen atom replacing the sulfur atom in the thiazole ring.
Uniqueness
2-((2-(Piperazin-1-yl)ethyl)sulfonyl)benzo[d]thiazole is unique due to its specific combination of a piperazine moiety and a benzothiazole ring, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H17N3O2S2 |
---|---|
Molekulargewicht |
311.4 g/mol |
IUPAC-Name |
2-(2-piperazin-1-ylethylsulfonyl)-1,3-benzothiazole |
InChI |
InChI=1S/C13H17N3O2S2/c17-20(18,10-9-16-7-5-14-6-8-16)13-15-11-3-1-2-4-12(11)19-13/h1-4,14H,5-10H2 |
InChI-Schlüssel |
VKFDHUMYOXGUET-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)CCS(=O)(=O)C2=NC3=CC=CC=C3S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.